molecular formula C22H18N6 B2908088 1-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-1H-benzotriazole CAS No. 305860-93-9

1-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-1H-benzotriazole

Cat. No.: B2908088
CAS No.: 305860-93-9
M. Wt: 366.428
InChI Key: BDKJCRVTKSVBIS-UHFFFAOYSA-N
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Description

1-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-1H-benzotriazole is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibition, UV stabilization, and as intermediates in organic synthesis . This particular compound is characterized by its unique structure, which includes a triazole ring fused with a benzotriazole moiety, making it a subject of interest in both academic and industrial research.

Preparation Methods

The synthesis of 1-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-1H-benzotriazole typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methylphenylhydrazine with benzaldehyde to form a hydrazone intermediate. This intermediate then undergoes cyclization with phenyl isocyanate to form the triazole ring. The final step involves the reaction of the triazole derivative with benzotriazole under suitable conditions to yield the target compound .

Industrial production methods for benzotriazole derivatives often involve large-scale batch reactions, utilizing similar synthetic routes but optimized for higher yields and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the reactions .

Chemical Reactions Analysis

1-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-1H-benzotriazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-1H-benzotriazole involves its interaction with molecular targets through various pathways. The compound’s triazole and benzotriazole rings allow it to form stable complexes with metal ions, which is crucial for its role as a corrosion inhibitor. Additionally, its ability to donate and accept electrons makes it effective in stabilizing free radicals, contributing to its UV stabilization properties .

In biological systems, the compound can interact with enzymes and receptors through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of target proteins, leading to its observed biological effects .

Properties

IUPAC Name

1-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6/c1-16-11-13-17(14-12-16)22-25-24-21(28(22)18-7-3-2-4-8-18)15-27-20-10-6-5-9-19(20)23-26-27/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKJCRVTKSVBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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